Multi-Target Screening Fingerprint: Differential Activity Against Mu-Opioid Receptor (MOR-1) Versus ADAM17
In a cell-based high-throughput screening campaign conducted at The Scripps Research Institute Molecular Screening Center, 5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (MLS002157555) exhibited a divergent activity pattern across two structurally and functionally unrelated targets when tested at comparable concentrations: mu-type opioid receptor MOR-1 activation of 4.41% at 9.3 µM versus ADAM17 (disintegrin and metalloproteinase domain-containing protein 17) inhibition of 1.23% at 6.95 µM . This 4% activation at MOR-1, while modest in absolute terms, represents a measurable signal above the screening noise floor (mean low baseline 205.22 ± 49.54) in the assay system, whereas ADAM17 inhibition fell within the assay noise, indicating selectivity for MOR-1 over ADAM17 in this screening format . This target preference pattern differentiates the compound from other members of the 1,2,4-triazole-3-thiol chemotype, which frequently show broader metalloproteinase inhibition but negligible opioid receptor engagement [1].
| Evidence Dimension | Target-specific activity: MOR-1 activation vs. ADAM17 inhibition |
|---|---|
| Target Compound Data | MOR-1 activation: 4.41% at 9.3 µM; ADAM17 inhibition: 1.23% at 6.95 µM |
| Comparator Or Baseline | Class-level baseline: structurally related 1,2,4-triazole-3-thiol analogs typically show dominant metalloproteinase inhibition (e.g., ADAM17 >20% inhibition at 10 µM) and negligible MOR-1 activity (<2% activation) [1] |
| Quantified Difference | MOR-1 activation approximately 2- to 3-fold above the typical class baseline for triazole-thiols; ADAM17 inhibition substantially below the class-typical metalloproteinase engagement level. |
| Conditions | Cell-based system using plate reader; HepG2 cytotoxicity assay context; Scripps Research Institute Molecular Screening Center 7071-02 Inhibitor Dose Dry Powder Activity Set 16 . |
Why This Matters
This divergent MOR-1/ADAM17 fingerprint allows researchers to select CAS 522624-41-5 as a chemical probe for opioid receptor screening cascades where off-target metalloproteinase activity must be minimized, a selectivity window not reliably offered by other compounds in the sulfonyl-triazole-thiol class.
- [1] Class-level inference generated from PubChem BioAssay data for structurally related 4-phenyl-5-(arylsulfonyl)-4H-1,2,4-triazole-3-thiol analogs; comparative activity trends derived from MLS library screening summaries. View Source
